molecular formula C15H11FN2O2 B6500297 N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-33-6

N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6500297
CAS No.: 942005-33-6
M. Wt: 270.26 g/mol
InChI Key: HETNYRKLRUELHN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a furo[3,2-b]pyridine core, which is a fused heterocyclic system, with a carboxamide group at the 2-position and a fluorophenyl group at the N-position. This structural arrangement imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of pyridine-based anti-inflammatory agents is often associated with the inhibition of prostaglandin E2 generated by COX enzymes .

Future Directions

The future directions in the research of pyridine derivatives could involve the synthesis of novel analogs with enhanced biological activities and minimal toxicity . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties could also be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved by cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the furo[3,2-b]pyridine intermediate.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, at specific positions on the molecule.

Scientific Research Applications

N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(2-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
  • N-(2-iodophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Uniqueness

N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its bioavailability and efficacy as a therapeutic agent. Additionally, the specific arrangement of functional groups in the compound imparts distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-9-6-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-2-4-10(11)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETNYRKLRUELHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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